![molecular formula C8H5BrFNS B586673 2-(Bromomethyl)-7-fluorobenzo[d]thiazole CAS No. 143163-71-7](/img/structure/B586673.png)
2-(Bromomethyl)-7-fluorobenzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-7-fluorobenzo[d]thiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromomethyl group at the 2-position and a fluorine atom at the 7-position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-fluorobenzo[d]thiazole typically involves the bromination of 7-fluoro-1,3-benzothiazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like dichloromethane or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-fluorobenzo[d]thiazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazoles.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl-substituted benzothiazoles.
Scientific Research Applications
2-(Bromomethyl)-7-fluorobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is utilized in the development of organic semiconductors and fluorescent probes.
Chemical Biology: It serves as a precursor for the synthesis of molecular probes used in studying biological processes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-fluorobenzo[d]thiazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1,3-benzothiazole: Lacks the fluorine atom at the 7-position.
7-Fluoro-1,3-benzothiazole: Lacks the bromomethyl group at the 2-position.
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole: Contains a chloromethyl group instead of a bromomethyl group.
Uniqueness
2-(Bromomethyl)-7-fluorobenzo[d]thiazole is unique due to the combined presence of both the bromomethyl and fluorine substituents, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold in drug discovery and material science .
Properties
CAS No. |
143163-71-7 |
|---|---|
Molecular Formula |
C8H5BrFNS |
Molecular Weight |
246.097 |
IUPAC Name |
2-(bromomethyl)-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5BrFNS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI Key |
UYZVMFZDEOUYNG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)CBr |
Synonyms |
2-(BROMOMETHYL)-7-FLUOROBENZOTHIAZOLE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



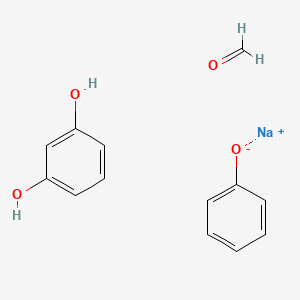
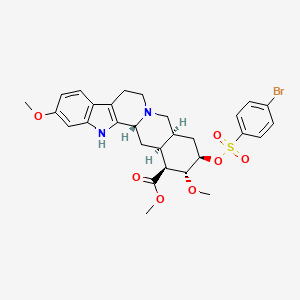
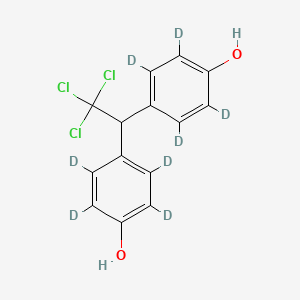

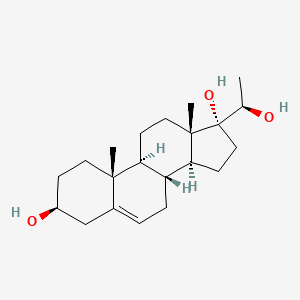
![1,7-Diazaspiro[4.4]nonane-2,6-dione, 8-hydroxy-, (5R-cis)-(9CI)](/img/structure/B586602.png)
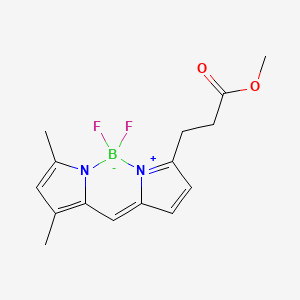
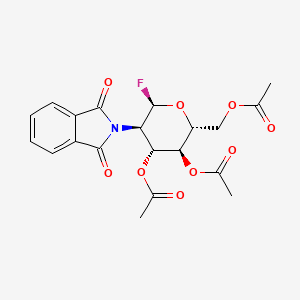
![bis[2-(2-propan-2-yl-1,3-oxazolidin-3-yl)ethyl] carbonate](/img/structure/B586610.png)
